molecular formula C19H17N3O3S B2934322 7-methyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1105229-30-8

7-methyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2934322
CAS No.: 1105229-30-8
M. Wt: 367.42
InChI Key: VINWUJFCHJRJIA-UHFFFAOYSA-N
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Description

7-methyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazinone core structure with various substituents, including a methylsulfanyl group and an oxadiazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. The benzoxazinone core can be synthesized via cyclization reactions involving ortho-aminophenols and carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-methyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its combination of a benzoxazinone core with an oxadiazole ring and a methylsulfanyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

7-methyl-4-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-12-3-8-15-16(9-12)24-11-18(23)22(15)10-17-20-19(21-25-17)13-4-6-14(26-2)7-5-13/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINWUJFCHJRJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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